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Quizartinib-PEG2-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmorpholinyl Quizartinib-PEG2-COOH is a specialized chemical compound designed for
applications in targeted protein degradation. It incorporates a derivative of Quizartinib, a potent
inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is linked to a short polyethylene glycol
(PEG) chain terminating in a carboxylic acid. This structure makes it a valuable building block
for the synthesis of Proteolysis Targeting Chimeras (PROTACS)[1][2]. PROTACs are
heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the
ubiquitination and subsequent degradation of the target protein by the proteasome. In this
context, the desmorpholinyl quizartinib moiety serves as the ligand for the FLT3 protein[1].

This technical guide provides a comprehensive overview of the known and predicted
physicochemical characteristics of Desmorpholinyl Quizartinib-PEG2-COOH, detailed
experimental protocols for their determination, and a visualization of its relevant biological
pathway.

Physicochemical Characteristics
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The physicochemical properties of a molecule are critical determinants of its behavior in
biological systems, influencing its solubility, permeability, and binding affinity. While extensive
experimental data for this specific molecule is not publicly available, a combination of
information from suppliers and theoretical estimations based on its structure provides a useful
profile.

Data Summary

All available and estimated quantitative data for Desmorpholinyl Quizartinib-PEG2-COOH
are summarized in the table below.

Property Value Source/Method

CAS Number 2292116-14-2 Chemical Supplier

Molecular Formula C30H33Ns07S Chemical Supplier

Molecular Weight 607.68 g/mol Chemical Supplier
~4.5 (Carboxylic Acid), ~2-3 )

pa (Aromatic Amine) Estimated

logP (calculated) 25-35 Estimated

Solubility in DMSO =100 mg/mL Chemical Supplier

Aqueous Solubility Low (pH-dependent) Predicted

Melting Point Not Determined N/A

Boiling Point Not Determined N/A

Density Not Determined N/A

Storage (Powder)

-20°C (3 years), 4°C (2 years)

Chemical Supplier

Storage (in Solvent)

-80°C (6 months), -20°C (1

month)

Chemical Supplier[1]

Discussion of Properties
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o pKa (Estimated): The molecule possesses two primary ionizable groups: a carboxylic acid
and a weakly basic aromatic amine/thiazole system. The carboxylic acid is expected to have
a pKa in the typical range of 4 to 5. The nitrogen atoms in the heterocyclic core are weakly
basic, with an estimated pKa for their conjugate acids likely in the range of 2 to 3. These
values are crucial for understanding the molecule's charge state and solubility at different
physiological pH levels.

» logP (Estimated): The octanol-water partition coefficient (logP) is a measure of a compound's
lipophilicity. The core structure of desmorpholinyl quizartinib is relatively lipophilic. However,
the presence of the hydrophilic PEG2-COOH linker will decrease the overall logP compared
to the parent quizartinib molecule. The estimated logP suggests a moderate lipophilicity,
which is often a desirable characteristic for PROTAC components to balance membrane
permeability and aqueous solubility.

e Solubility: The compound is reported to be highly soluble in organic solvents like DMSO. Its
agueous solubility is predicted to be low and highly dependent on pH. At pH values above
the pKa of the carboxylic acid (e.g., physiological pH of 7.4), the molecule will be
deprotonated to form a carboxylate, which should increase its aqueous solubility.

 Stability and Storage: As a powder, the compound is stable for extended periods when
stored at low temperatures. In solution, storage at -80°C is recommended to prevent
degradation, and repeated freeze-thaw cycles should be avoided[1].

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible
determination of physicochemical properties. The following sections describe methodologies for
key experiments.

Proposed Synthesis Workflow

The synthesis of Desmorpholinyl Quizartinib-PEG2-COOH likely involves the coupling of a
desmorpholinyl quizartinib precursor bearing a reactive functional group (e.g., an amine) with a
protected PEG2-COOH linker, followed by deprotection.
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Synthesis of Desmorpholinyl Quizartinib Precursor

Starting Materials

Multi-step synthesis to form
Desmorpholinyl Quizartinib-NH2

Coupling and Deprotection

Linker Preparation

Commercially available
Boc-NH-PEG2-COOH

Amide Coupling
(e.g., HATU, DIPEA in DMF)

ntermediate Product
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(e.g., TFA in DCM)

Purification
(e.g., Preparative HPLC)

e Desmorpholinyl Quizartinib-PEG2-COOH B
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Caption: Proposed synthetic workflow for Desmorpholinyl Quizartinib-PEG2-COOH.
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Protocol:

e Synthesis of Precursor: Synthesize or procure a desmorpholinyl derivative of quizartinib with
a reactive amine handle.

¢ Amide Coupling: Dissolve the amine precursor and a protected linker, such as Boc-NH-
PEG2-COOH, in an anhydrous solvent like DMF. Add a coupling agent (e.g., HATU) and a
non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion,
monitoring by LC-MS.

o Deprotection: After purification of the coupled product, dissolve it in a solvent like
dichloromethane (DCM). Add trifluoroacetic acid (TFA) to remove the Boc protecting group.

 Final Purification: Purify the final product using preparative reverse-phase HPLC to yield
Desmorpholinyl Quizartinib-PEG2-COOH of high purity.

Thermodynamic Solubility Determination (Shake-Flask
Method)

This method measures the equilibrium solubility of a compound, which is the maximum
concentration that can be achieved in a solution at a specific temperature and pH.

Add excess solid compound o ;:::r:l 2""5“""2 J—— Filter or centrifuge to Prepare serial dilutions Quantify concentration Determine Solubility
to aqueous buffer (e.g., PBS pH 7.4) o248 Lo remove undissolved solid of the clear supernatant (UV-Vis or HPLC) (pg/mL or pM)

Click to download full resolution via product page
Caption: Workflow for thermodynamic solubility determination.
Protocol:

e Preparation: Add an excess amount of solid Desmorpholinyl Quizartinib-PEG2-COOH to a
vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered
saline, pH 7.4).
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» Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled
environment (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

o Separation: After incubation, allow the suspension to stand, then separate the undissolved
solid from the solution by centrifugation or filtration through a 0.22 um filter.

e Quantification: Prepare a standard curve of the compound at known concentrations. Analyze
the clear filtrate/supernatant using a suitable analytical method, such as UV-Vis
spectroscopy or HPLC, to determine the concentration of the dissolved compound.[3][4]

o Calculation: The determined concentration represents the thermodynamic solubility of the
compound under the tested conditions.

Kinetic Solubility Determination (Nephelometry)

This high-throughput method measures the solubility of a compound when it is introduced into
an aqueous buffer from a concentrated organic stock solution, mimicking conditions in many
biological assays.[5]

Protocol:

o Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10
mM).

o Assay Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well microplate.

e Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the
wells to achieve the desired final compound concentration (the final DMSO concentration
should typically be <1%).

 Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature)
for a set period (e.g., 1-2 hours).

o Measurement: Measure the turbidity of each well using a nephelometer, which detects light
scattering from any precipitate that has formed.[6][7]

e Analysis: The kinetic solubility is the highest concentration at which no significant increase in
turbidity is observed compared to a control without the compound.
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Relevant Signhaling Pathway: FLT3 Inhibition

Desmorpholinyl Quizartinib-PEG2-COOH is designed to target the FLT3 receptor tyrosine
kinase. The quizartinib moiety acts as an inhibitor of this pathway, which is often constitutively

activated in certain types of leukemia.[8][9][10]
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Caption: The FLT3 signaling pathway and the point of inhibition by the Quizartinib moiety.
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Upon binding of its ligand, FLT3 dimerizes and becomes activated through
autophosphorylation. This triggers downstream signaling cascades, including the RAS/MAPK,
PI3K/AKT, and JAK/STAT pathways, which ultimately promote cell proliferation and survival.[8]
[9] The quizartinib component of Desmorpholinyl Quizartinib-PEG2-COOH binds to the ATP-
binding pocket of FLT3, preventing its phosphorylation and thereby inhibiting these downstream
signals.

Conclusion

Desmorpholinyl Quizartinib-PEG2-COOH is a key intermediate for the development of
targeted therapies, particularly PROTACs aimed at degrading the FLT3 kinase. This guide
provides a summary of its essential physicochemical properties, blending available data with
scientifically grounded estimations. The detailed experimental protocols offer a framework for
researchers to perform their own characterizations. Understanding these properties is
fundamental for the successful design and application of this molecule in drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physicochemical characteristics of Desmorpholinyl
Quizartinib-PEG2-COOH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2677890#physicochemical-characteristics-of-
desmorpholinyl-quizartinib-peg2-cooh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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